Ethyl 1-(2-chlorophenyl)-4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

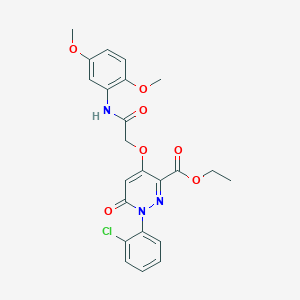

This compound belongs to the ethyl pyridazinecarboxylate family, characterized by a 1,6-dihydropyridazine core with substitutions at positions 1, 3, 4, and 5. Its structure includes:

- 1-(2-chlorophenyl): A chlorine substituent at the ortho position of the phenyl ring, influencing steric and electronic properties.

- 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy): A side chain featuring a 2,5-dimethoxyphenyl group linked via an amide and ether bond. The methoxy groups enhance solubility and may modulate receptor interactions.

- 6-oxo and ethyl carboxylate: The keto group at position 6 and the ester at position 3 contribute to hydrogen bonding and hydrolytic stability.

The molecular formula is C₂₃H₂₂ClN₃O₇, with a calculated molar mass of 504.89 g/mol.

Properties

IUPAC Name |

ethyl 1-(2-chlorophenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O7/c1-4-33-23(30)22-19(12-21(29)27(26-22)17-8-6-5-7-15(17)24)34-13-20(28)25-16-11-14(31-2)9-10-18(16)32-3/h5-12H,4,13H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTVOOCLWXYCJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(2-chlorophenyl)-4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a dihydropyridazine core, which is known for its diverse pharmacological properties. The presence of the 2-chlorophenyl and 2,5-dimethoxyphenyl moieties enhances its potential biological activity. The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization methods.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Molecular Formula | C19H20ClN3O5 |

| Molecular Weight | 397.83 g/mol |

| Functional Groups | Dihydropyridazine, carboxylate, ether, amine |

| Chlorine Atom Position | Para position on the phenyl ring |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of related compounds reported IC50 values ranging from 1.8 µM to 4.5 µM against human cancer cell lines. Such potency suggests that this class of compounds may effectively target cancerous cells while sparing normal cells .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in tumor growth and proliferation. This includes interference with pathways such as:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Angiogenesis Inhibition : Preventing the formation of new blood vessels that supply tumors.

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi.

Comparative Analysis of Antimicrobial Activity

| Compound Name | Activity Type | MIC (µg/mL) |

|---|---|---|

| Ethyl 1-(2-chlorophenyl)... | Antibacterial | 25 |

| Ethyl 1-(4-methylphenyl)... | Antifungal | 30 |

| Ethyl 1-(2,5-dimethoxyphenyl)... | Broad-spectrum | 20 |

Pharmacological Studies

Pharmacological studies have highlighted the potential for this compound to modulate various biological pathways. For example:

- Inhibition of Platelet Aggregation : Related compounds have shown the ability to inhibit platelet aggregation in vitro, suggesting potential cardiovascular benefits .

Toxicological Assessments

Toxicological evaluations are crucial for determining the safety profile of new compounds. Preliminary studies indicate that while some derivatives exhibit cytotoxicity at high concentrations, they may be safe at therapeutic doses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous ethyl pyridazinecarboxylate derivatives:

Key Structural and Functional Insights:

Substituent Position Effects: The 2-chlorophenyl group in the target compound (vs. Methoxy vs. Methyl/Halogen Groups: The 2,5-dimethoxyphenyl side chain in the target compound offers hydrogen-bonding sites absent in halogenated analogs (e.g., ), which could improve aqueous solubility .

Electron-Withdrawing vs. Electron-Donating Groups: Compounds with trifluoromethyl () or chloro () substituents exhibit stronger electron-withdrawing effects, enhancing stability but reducing solubility.

Synthetic Challenges: The target compound’s multi-substituted pyridazine core and amide-ether side chain may require advanced coupling strategies (e.g., Mitsunobu or Ullmann reactions), contrasting with simpler halogenated analogs synthesized via nucleophilic substitution .

Research Findings and Data Gaps

- Structural Characterization : NMR and X-ray crystallography (using software like SHELX ) could resolve positional isomerism and confirm the 2,5-dimethoxyphenyl orientation in the target compound.

- Lumping Strategies : As in , lumping this compound with analogs sharing the pyridazine core may streamline pharmacokinetic modeling, though substituent-specific effects must be validated.

- Unanswered Questions : Lack of solubility, melting point, and bioactivity data limits practical application insights. Further studies should prioritize these metrics.

Q & A

Q. What are the key structural features of this compound?

The compound features a dihydropyridazine core with a 2-chlorophenyl group at position 1, an ethyl ester at position 3, and a 2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy substituent at position 4. Functional groups include an ester, amide, and aromatic ethers, which influence reactivity and biological interactions .

Q. What are standard synthetic routes for this compound?

Synthesis involves multi-step reactions:

- Step 1: Coupling of 2-chlorophenylhydrazine with a keto-ester precursor.

- Step 2: Introduction of the 2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy group via nucleophilic substitution.

- Conditions: Ethanol or polar solvents, room temperature to 60°C, 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which functional groups dictate its reactivity?

The ester group undergoes hydrolysis under acidic/basic conditions, the amide participates in hydrogen bonding, and the dihydropyridazine ring is susceptible to oxidation. These groups are critical for derivatization and biological activity .

Q. What biological targets are suggested by structural analogs?

Similar dihydropyridazine derivatives target enzymes (e.g., cyclooxygenase, kinases) or receptors (e.g., GPCRs). For example, analogs with dichlorophenoxy groups show anti-inflammatory activity, while methoxy-substituted variants inhibit cancer cell proliferation .

Advanced Research Questions

Q. How can synthetic yield be optimized?

- Solvent optimization: Replace ethanol with DMF to enhance solubility of intermediates .

- Catalysts: Use Pd(dppf)Cl₂ for Suzuki-Miyaura coupling to improve efficiency .

- Automation: Continuous flow reactors reduce reaction time and improve reproducibility .

Q. What advanced techniques confirm structural identity?

- NMR/IR: Assign peaks for the amide (1650–1700 cm⁻¹) and ester (1720–1740 cm⁻¹) groups .

- Mass spectrometry: High-resolution MS (HRMS) confirms molecular weight (C₂₃H₂₃ClN₃O₇, m/z 488.12) .

- X-ray crystallography: SHELX software refines crystal structures to resolve bond angles and torsional strain .

Q. How to resolve contradictions in reported bioactivity data?

- Standardized assays: Use identical cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MTT assay) .

- Purity validation: HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

- Substituent analysis: Compare activity of 2,5-dimethoxy vs. 4-fluoro analogs to isolate pharmacophores .

Q. What strategies enhance biological activity through structural modification?

- Ester hydrolysis: Convert the ethyl ester to a carboxylic acid to improve water solubility .

- Halogen substitution: Replace 2-chlorophenyl with 4-fluorophenyl to modulate lipophilicity and target affinity .

- Side-chain elongation: Introduce alkyl groups (e.g., butyl) to the amide nitrogen for enhanced membrane permeability .

Q. How to assess stability under physiological conditions?

- Thermogravimetric analysis (TGA): Measure decomposition temperatures (>200°C indicates thermal stability) .

- Hydrolysis studies: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 48 hours .

Q. How to design mechanistic studies for its biological activity?

- Enzyme inhibition assays: Test against COX-2 or tyrosine kinases using fluorogenic substrates .

- Molecular docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., PDB: 1CX2) .

- Gene expression profiling: RNA-seq of treated cancer cells identifies pathways (e.g., apoptosis, NF-κB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.